molecular formula C14H15F4NO4 B6148542 2-{[(tert-butoxy)carbonyl]amino}-3-(2,3,4,5-tetrafluorophenyl)propanoic acid CAS No. 1260002-59-2

2-{[(tert-butoxy)carbonyl]amino}-3-(2,3,4,5-tetrafluorophenyl)propanoic acid

Cat. No. B6148542
CAS RN: 1260002-59-2
M. Wt: 337.3
InChI Key:
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Description

The compound “2-{[(tert-butoxy)carbonyl]amino}-3-(2,3,4,5-tetrafluorophenyl)propanoic acid” is a type of tert-butyloxycarbonyl-protected amino acid . The tert-butyloxycarbonyl (Boc) group is used as a protecting group for amines in organic synthesis .


Synthesis Analysis

The synthesis of this compound could involve the use of di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide . This process is typically carried out under aqueous conditions . The Boc group can also be added to amines in acetonitrile solution using 4-dimethylaminopyridine (DMAP) as the base .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed using techniques such as 1H NMR and 13C NMR spectroscopy . These techniques provide information about the number and types of atoms in the molecule, as well as their connectivity .


Chemical Reactions Analysis

The Boc group in this compound can be removed with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol . This process is known as deprotection . A complication may be the tendency of the t-butyl cation intermediate to alkylate other nucleophiles; scavengers such as anisole or thioanisole may be used .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '2-{[(tert-butoxy)carbonyl]amino}-3-(2,3,4,5-tetrafluorophenyl)propanoic acid' involves the protection of the amine group, followed by the introduction of the tetrafluorophenyl group, and then deprotection of the amine group to yield the final product.", "Starting Materials": [ "2-amino-3-(2,3,4,5-tetrafluorophenyl)propanoic acid", "tert-butyl chloroformate", "triethylamine", "diisopropylethylamine", "dichloromethane", "methanol", "water" ], "Reaction": [ "Step 1: Protection of the amine group by reacting 2-amino-3-(2,3,4,5-tetrafluorophenyl)propanoic acid with tert-butyl chloroformate and triethylamine in dichloromethane to yield the tert-butyl carbamate intermediate.", "Step 2: Introduction of the tetrafluorophenyl group by reacting the tert-butyl carbamate intermediate with 2,3,4,5-tetrafluorophenylboronic acid and diisopropylethylamine in dichloromethane to yield the protected intermediate.", "Step 3: Deprotection of the amine group by reacting the protected intermediate with methanol and water in dichloromethane to yield the final product, 2-{[(tert-butoxy)carbonyl]amino}-3-(2,3,4,5-tetrafluorophenyl)propanoic acid." ] }

CAS RN

1260002-59-2

Product Name

2-{[(tert-butoxy)carbonyl]amino}-3-(2,3,4,5-tetrafluorophenyl)propanoic acid

Molecular Formula

C14H15F4NO4

Molecular Weight

337.3

Purity

95

Origin of Product

United States

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